molecular formula C7H12BN3O5S B2548780 2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid CAS No. 2096338-10-0

2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid

Cat. No.: B2548780
CAS No.: 2096338-10-0
M. Wt: 261.06
InChI Key: RYRQEIDSFOYTPH-UHFFFAOYSA-N
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Description

“2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid” is a chemical compound with the CAS Number: 2096338-10-0 . It has a molecular weight of 261.07 . The IUPAC name for this compound is 2-[(methoxymethyl)(methylsulfonyl)amino]-5-pyrimidinylboronic acid .


Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12BN3O5S/c1-16-5-11(17(2,14)15)7-9-3-6(4-10-7)8(12)13/h3-4,12-13H,5H2,1-2H3 . This code provides a unique representation of the molecular structure.


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

It is recommended to be stored in a freezer . The country of origin for this compound is CN .

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds structurally related to 2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid, such as pyrimidine derivatives, have been synthesized and evaluated for their potential pharmacological applications. For instance, derivatives of pyrimidine have been explored for their antiplatelet and analgesic activities. The manipulation of substituents on the pyrimidine ring, including methoxy and methanesulfonyl groups, has shown to affect their biological activities significantly, illustrating the importance of structural modifications in drug design (Bruno et al., 2004).

Crystal Structure Analysis

Understanding the crystal structures of related boronic acid derivatives can provide insights into their reactivity and potential applications in material science and catalysis. The crystal structure of a methanesulfonate salt of a pyridinium boronic acid derivative has been determined, highlighting the importance of such analyses in understanding the molecular arrangements and interactions that govern the properties of these compounds (Iwatsuki et al., 2011).

Chemical Transformations and Synthetic Utility

The conversion of carboxylic acids to amides using methanesulfonyl chloride showcases the synthetic utility of methanesulfonyl derivatives in organic synthesis. This transformation is pertinent to the broader applicability of sulfonamide groups in facilitating chemical reactions, potentially relevant to the synthesis and modification of compounds like this compound (Woo et al., 2004).

Biological Activity of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their evaluation for antioxidant properties underlines the potential of pyrimidine-based compounds in developing new therapeutic agents (Rani et al., 2012).

Methanesulfonamide in HMG-CoA Reductase Inhibitors

The development of methanesulfonamide pyrimidine-substituted compounds as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, highlights the relevance of methanesulfonamide functional groups in medicinal chemistry. Such compounds demonstrate the potential for treating hypercholesterolemia, further emphasizing the importance of structural features in drug efficacy (Watanabe et al., 1997).

Properties

IUPAC Name

[2-[methoxymethyl(methylsulfonyl)amino]pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BN3O5S/c1-16-5-11(17(2,14)15)7-9-3-6(4-10-7)8(12)13/h3-4,12-13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRQEIDSFOYTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N(COC)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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